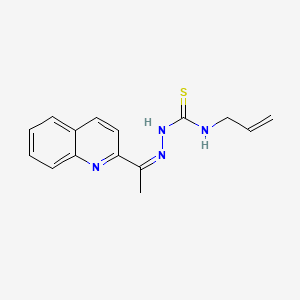

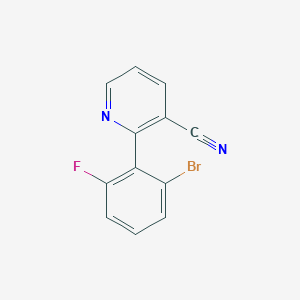

![molecular formula C7H4Br2O2 B11843309 4,6-Dibromobenzo[d][1,3]dioxole CAS No. 72736-57-3](/img/structure/B11843309.png)

4,6-Dibromobenzo[d][1,3]dioxole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-ジブロモベンゾ[d][1,3]ジオキソールは、分子式がC7H4Br2O2である有機化合物です。これはベンゾ[d][1,3]ジオキソールの誘導体であり、4位と6位に2つの臭素原子が置換されています。 この化合物は、その独特の化学的性質で知られており、さまざまな科学研究に応用されています .

準備方法

合成経路と反応条件: 4,6-ジブロモベンゾ[d][1,3]ジオキソールの合成は、通常、ベンゾ[d][1,3]ジオキソールの臭素化によって行われます。この反応は、酢酸またはクロロホルムなどの適切な溶媒の存在下で、臭素を使用して行われます。 反応条件(温度や反応時間など)は、収率と純度の高い生成物を得るために最適化されます .

工業生産方法: 工業的な設定では、4,6-ジブロモベンゾ[d][1,3]ジオキソールの製造は、品質とスケーラビリティを確保するために連続フローリアクターを使用することがあります。 触媒や再結晶やクロマトグラフィーなどの高度な精製技術を使用して、目的の化合物を高純度で得ています .

化学反応の分析

反応の種類: 4,6-ジブロモベンゾ[d][1,3]ジオキソールは、次のようなさまざまな化学反応を起こします。

置換反応: 臭素原子は、適切な条件下で、アミン、チオール、アルコキシドなどの他の求核剤で置換することができます.

カップリング反応: それは鈴木-宮浦カップリングやスティルカップリング反応に参加して、アリール基やビニル基と炭素-炭素結合を形成することができます.

一般的な試薬と条件:

求核置換: メトキシドナトリウム、モルホリン、チオフェノールなどの試薬が一般的に使用されます。

カップリング反応: Pd(PPh3)4などのパラジウム触媒や炭酸カリウムなどの塩基が使用されます.

主要な生成物: これらの反応から生成される主な生成物には、さまざまな置換されたベンゾ[d][1,3]ジオキソール誘導体が含まれ、それらはさらに複雑な有機分子の合成に利用できます .

科学研究への応用

4,6-ジブロモベンゾ[d][1,3]ジオキソールは、科学研究で幅広く応用されています。

科学的研究の応用

4,6-Dibromobenzo[d][1,3]dioxole has a wide range of applications in scientific research:

作用機序

4,6-ジブロモベンゾ[d][1,3]ジオキソールの作用機序には、特定の分子標的や経路との相互作用が含まれます。臭素原子は、その反応性と生物分子への結合親和性において重要な役割を果たします。 この化合物は、タンパク質や酵素の求核部位と共有結合を形成し、それらの活性を調節することができます .

類似の化合物:

5,6-ジブロモ-1,3-ベンゾジオキソール: 臭素原子が異なる位置にある別の臭素化誘導体.

4,8-ジブロモベンゾ[1,2-d4,5-d’]ビス([1,2,3]チアジアゾール): 臭素化が似ていますが、コア構造が異なる化合物.

ユニークさ: 4,6-ジブロモベンゾ[d][1,3]ジオキソールは、特定の置換パターンにより、独特の化学的および物理的特性を備えているため、ユニークです。 これは、さまざまな分野におけるターゲット合成と専門的な用途に役立つ化合物です .

類似化合物との比較

5,6-Dibromo-1,3-benzodioxole: Another brominated derivative with bromine atoms at different positions.

4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A compound with similar bromination but different core structure.

Uniqueness: 4,6-Dibromobenzo[d][1,3]dioxole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .

特性

IUPAC Name |

4,6-dibromo-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXYSVGTRLPSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855812 |

Source

|

| Record name | 4,6-Dibromo-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72736-57-3 |

Source

|

| Record name | 4,6-Dibromo-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72736-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

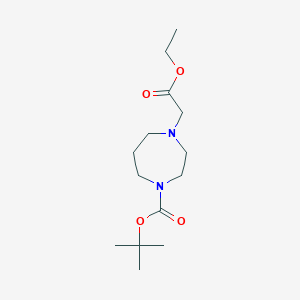

![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)

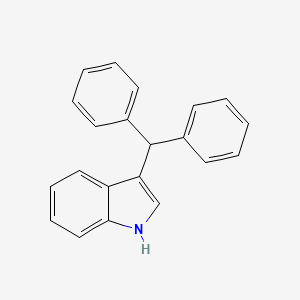

![(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B11843253.png)

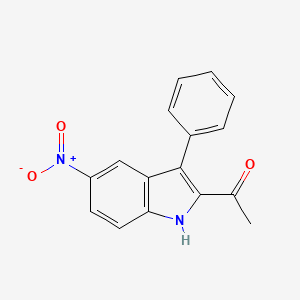

![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)

![3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11843286.png)

![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11843292.png)